HEPES

Vue d'ensemble

Description

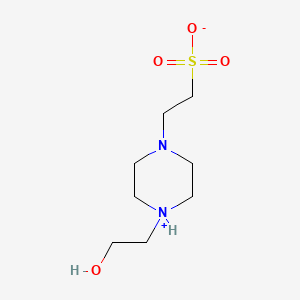

HEPES, ou acide 4-(2-hydroxyethyl)-1-pipérazineéthanesulfonique, est un agent tampon zwitterionique d’acide sulfonique. Il s’agit de l’un des vingt tampons de Good, qui sont utilisés pour maintenir le pH des solutions biologiques et chimiques. This compound est particulièrement apprécié pour sa capacité à maintenir le pH physiologique malgré les changements de concentration en dioxyde de carbone, ce qui le rend largement utilisé en culture cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

HEPES peut être synthétisé en faisant réagir le 1-pipérazineéthanol avec de l’oxyde d’éthylène, suivi d’une sulfonation avec du trioxyde de soufre ou de l’acide chlorosulfonique. Les conditions de réaction impliquent généralement le maintien d’une température et d’un pH contrôlés afin de garantir l’obtention du produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, this compound est produit en grandes quantités en utilisant des voies de synthèse similaires, mais avec des conditions de réaction optimisées afin de maximiser le rendement et la pureté. Le processus implique l’utilisation de réactifs de haute pureté et de techniques de purification avancées afin de garantir que le produit final répond à des normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions

HEPES subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé par des agents oxydants forts, conduisant à la formation de dérivés d’acide sulfonique.

Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Substitution : This compound peut participer à des réactions de substitution, en particulier celles impliquant ses groupes hydroxyle et acide sulfonique.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions avec this compound comprennent les acides et les bases forts, les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs. Les conditions de réaction varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Produits principaux

Les principaux produits formés à partir de réactions impliquant this compound comprennent divers dérivés d’acide sulfonique et des composés de pipérazine substitués .

Applications de la recherche scientifique

This compound est largement utilisé en recherche scientifique en raison de son excellente capacité tampon. Certaines de ses applications comprennent :

Chimie : Utilisé comme agent tampon dans diverses réactions chimiques afin de maintenir des niveaux de pH stables.

Médecine : Employé dans la préparation de formulations pharmaceutiques et de réactifs diagnostiques.

Industrie : Utilisé dans la production de divers produits biochimiques et comme agent stabilisant dans les procédés industriels.

Applications De Recherche Scientifique

HEPES is widely used in scientific research due to its excellent buffering capacity. Some of its applications include:

Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.

Medicine: Employed in the preparation of pharmaceutical formulations and diagnostic reagents.

Mécanisme D'action

HEPES exerce ses effets tampons en captant ou en libérant des ions hydrogène en fonction du pH de la solution. Cette capacité à maintenir un pH stable est due à sa nature zwitterionique, qui lui permet d’agir à la fois comme un acide et une base. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les ions hydrogène et les autres ions présents dans la solution .

Comparaison Avec Des Composés Similaires

HEPES est comparé à d’autres tampons de Good, tels que :

MES (acide 2-(N-morpholino)éthanesulfonique) : Gamme de tamponnement similaire, mais moins efficace pour maintenir le pH en présence de dioxyde de carbone.

MOPS (acide 3-(N-morpholino)propanesulfonique) : Capacité tampon similaire, mais plage de pH différente.

PIPES (acide 1,4-pipérazinediéthanesulfonique) : Structure similaire, mais propriétés tampon différentes.

This compound est unique en raison de sa haute capacité tampon et de sa stabilité en présence de dioxyde de carbone, ce qui le rend particulièrement adapté aux applications de culture cellulaire .

Activité Biologique

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used buffering agent in biological and biochemical research. Its biological activity extends beyond mere pH stabilization, influencing various cellular processes, particularly in cell culture environments. This article explores the biological activities of this compound, highlighting its effects on lysosomal function, enzyme activity, and cellular signaling.

Overview of this compound

This compound is a zwitterionic buffer that maintains physiological pH levels in cell culture media. It is favored due to its minimal interference with biological systems compared to other buffering agents. Despite its advantages, recent studies have revealed significant biological activities associated with this compound that can impact experimental outcomes.

Effects on Lysosomal Function

Research has demonstrated that this compound supplementation in cell culture media can induce lysosomal biogenesis and alter lysosomal dynamics. A study showed that this compound activates the MiT/TFE family of transcription factors, which are crucial for lysosomal-autophagic gene expression. This activation leads to increased lysosomal biogenesis and autophagic flux, as evidenced by the elevated levels of autophagosomes in cells cultured with this compound .

Table 1: Impact of this compound on Lysosomal Dynamics

| Parameter | Control (No this compound) | This compound Supplemented |

|---|---|---|

| Autophagosome Levels | Low | High |

| MiT/TFE Nuclear Translocation | Minimal | Significant |

| Cell Viability | Normal | Normal |

Influence on Enzyme Activity

This compound has been shown to affect the activity of various enzymes, particularly lysosomal enzymes. In fibroblasts derived from Gaucher disease patients, this compound-buffered media significantly increased the activity of glucocerebrosidase (GCase), while simultaneously impairing the maturation of other lysosomal enzymes such as α-glucosidase and β-glucuronidase . This suggests that this compound can modulate the processing and turnover of lysosomal enzymes.

Case Study: GCase Activity in Fibroblasts

A detailed investigation into GCase activity revealed that cells cultured in this compound-buffered media exhibited higher total cellular GCase levels but reduced maturation of the enzyme. This phenomenon was attributed to altered lysosomal degradation processes influenced by the buffering conditions .

Reactive Oxygen Species (ROS) Generation

This compound has been implicated in the generation of reactive oxygen species (ROS) under certain conditions. Studies indicate that oxidative compounds can lead to increased hydrogen peroxide (H2O2) levels when this compound is present in cell culture media. This ROS generation can affect cell signaling pathways and potentially lead to cellular stress or damage if not properly regulated .

Modulation of Drug Transport

This compound also influences drug transport mechanisms within cells. Research indicates that it can alter the activity of P-glycoprotein (P-gp), a critical transporter involved in drug absorption and resistance. In experiments with Caco-2 and MDCK-MDR1 cells, increasing concentrations of this compound were found to diminish the uptake of P-gp substrates, suggesting a modulatory role on ATP-dependent transport mechanisms .

Propriétés

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMHFZQWWAIEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75277-39-3 (mono-hydrochloride salt) | |

| Record name | HEPES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5040382 | |

| Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HEPES | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7365-45-9 | |

| Record name | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HEPES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPES | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPES | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYLPIPERAZINE ETHANE SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWW266YE9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15(R)-hydroperoxy-EPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.